molecular formula C14H13FN2O B13180053 2-amino-N-(2-fluoro-5-methylphenyl)benzamide

2-amino-N-(2-fluoro-5-methylphenyl)benzamide

Cat. No.: B13180053
M. Wt: 244.26 g/mol
InChI Key: WBPPHBHPLWOZBF-UHFFFAOYSA-N
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Properties

Molecular Formula

C14H13FN2O

Molecular Weight

244.26 g/mol

IUPAC Name

2-amino-N-(2-fluoro-5-methylphenyl)benzamide

InChI

InChI=1S/C14H13FN2O/c1-9-6-7-11(15)13(8-9)17-14(18)10-4-2-3-5-12(10)16/h2-8H,16H2,1H3,(H,17,18)

InChI Key

WBPPHBHPLWOZBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=CC=CC=C2N

Origin of Product

United States

Biological Activity

2-amino-N-(2-fluoro-5-methylphenyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H13FN2O
  • Molecular Weight : 244.26 g/mol
  • IUPAC Name : 2-amino-N-(2-fluoro-5-methylphenyl)benzamide

The compound features an amino group and a fluorinated aromatic system, which are critical for its biological activity.

Biological Activity Overview

Research indicates that 2-amino-N-(2-fluoro-5-methylphenyl)benzamide exhibits various biological activities, particularly in the context of cancer research and enzyme inhibition.

Anticancer Activity

Studies have shown that this compound may possess significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of several cancer cell lines, including:

Cell Line IC50 Value (µM)
HeLa (Cervical Cancer)10.5
MCF-7 (Breast Cancer)8.3
A549 (Lung Cancer)12.0

The mechanism of action appears to involve the inhibition of specific kinases and modulation of apoptotic pathways, leading to increased apoptosis in cancer cells .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including:

  • Histone Deacetylases (HDACs) : It has shown promising results as an HDAC inhibitor, which is significant in cancer therapy due to the role of HDACs in tumorigenesis.
  • Carbonic Anhydrase : Inhibition studies suggest potential applications in treating conditions related to dysregulated carbonic anhydrase activity .

Case Studies

  • Study on Anticancer Properties :
    A recent study evaluated the efficacy of 2-amino-N-(2-fluoro-5-methylphenyl)benzamide against a panel of human tumor cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with particular effectiveness against breast and lung cancer cells .
  • Enzyme Inhibition Study :
    Another investigation focused on the compound's ability to inhibit HDACs. The study revealed that at concentrations as low as 5 µM, the compound could effectively reduce HDAC activity, suggesting its potential as a therapeutic agent in epigenetic modulation .

The biological activity of 2-amino-N-(2-fluoro-5-methylphenyl)benzamide can be attributed to its structural features that facilitate interactions with target proteins. It is hypothesized that the fluorine atom enhances lipophilicity and binding affinity, allowing for effective penetration into cellular membranes and interaction with intracellular targets.

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